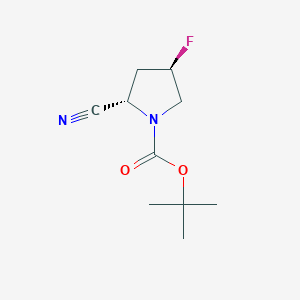

tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate

Description

tert-Butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a cyano group at the 2-position and a fluorine atom at the 4-position. The stereochemistry (2S,4R) is critical for its biological and physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for enzyme inhibitors like dipeptidyl peptidase IV (DPP-IV) . Its molecular weight is approximately 217.24 g/mol (calculated based on analogous structures in ), with a tert-butyl carbamate group providing steric protection and stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKRZINKSNCLEV-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201131591 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-cyano-4-fluoro-, 1,1-dimethylethyl ester, (2S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330286-47-9 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-cyano-4-fluoro-, 1,1-dimethylethyl ester, (2S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-cyano-4-fluoro-, 1,1-dimethylethyl ester, (2S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-t-BOC-trans-4-Fluoro-L-Prolinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Overview

tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate is a synthetic organic compound characterized by a pyrrolidine ring with a cyano group and a fluorine atom. Its unique structure makes it of significant interest in medicinal chemistry, particularly for its potential biological activities and applications as a pharmaceutical intermediate.

| Property | Value |

|---|---|

| Molecular Formula | C10H15FN2O2 |

| Molar Mass | 214.24 g/mol |

| Density | 1.15 g/cm³ (predicted) |

| Melting Point | 88-91 °C |

| Boiling Point | 316.7 °C (predicted) |

| pKa | -7.30 (predicted) |

The biological activity of this compound is influenced by its structural features, particularly the presence of the cyano and fluorine groups. These substituents can engage in various interactions with biological targets, such as enzymes and receptors, through:

- Hydrogen Bonding : The cyano group can form hydrogen bonds with amino acid residues in target proteins.

- Electrostatic Interactions : The polar nature of the cyano group enhances its interaction with charged sites on proteins.

- Hydrophobic Effects : The tert-butyl group provides steric hindrance, which can influence binding affinity and selectivity towards specific biological targets.

Biological Activity

Research indicates that compounds containing pyrrolidine rings with cyano and fluorine substituents exhibit various biological activities, including:

- Enzyme Inhibition : Studies have shown that derivatives of pyrrolidine compounds can act as inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is relevant in diabetes management .

- Antimicrobial Properties : Some studies suggest that similar compounds may exhibit antimicrobial activity, making them potential candidates for developing new antibiotics.

Case Studies

- DPP-IV Inhibition :

-

Antimicrobial Activity :

- Another research focused on the synthesis and evaluation of fluorinated pyrrolidine derivatives for their antimicrobial properties. Results demonstrated that certain compounds exhibited significant activity against Gram-positive bacteria, indicating potential therapeutic applications in infectious diseases.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | Similar structure but different stereochemistry | Potentially less active against DPP-IV |

| tert-butyl 2-hydroxy-4-fluoropyrrolidine-1-carboxylate | Hydroxyl group instead of cyano | Different mechanism of action |

Comparison with Similar Compounds

Stereochemical Variants

- tert-Butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate (Epimer): This compound () shares the same functional groups but differs in the configuration at the 4-position (4S vs. 4R). The stereochemical inversion significantly impacts molecular recognition in biological systems. For example, in DPP-IV inhibitor synthesis, the 4R configuration in the target compound may exhibit higher binding affinity compared to the 4S epimer due to optimized spatial alignment with the enzyme’s active site .

Functional Group Modifications

- tert-Butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate: Replacing the cyano group with a formyl moiety () alters reactivity. The aldehyde group enables nucleophilic additions but reduces stability under basic conditions. This derivative is less suited for long-term storage but serves as a versatile intermediate for further functionalization .

- tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate: The methanesulfonyloxymethyl group () introduces bulkiness and enhances metabolic stability. However, this modification increases molecular weight (297.34 g/mol) and may reduce membrane permeability compared to the cyano-substituted target compound .

Fluorine and Trifluoromethyl Derivatives

- tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate: The trifluoromethyl group () provides strong electron-withdrawing effects, enhancing resistance to oxidative metabolism.

Structural and Functional Data Table

Preparation Methods

Starting Materials and General Strategy

The synthesis of tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate typically begins with chiral hydroxyproline derivatives, such as trans-4-hydroxy-L-proline methyl ester or N-Boc-trans-4-hydroxy-L-proline methyl ester. These are used as scaffolds for stereoselective introduction of fluorine and cyano groups while maintaining the stereochemistry at the 2 and 4 positions of the pyrrolidine ring.

Key Synthetic Steps

Protection of the amine group: The nitrogen at the 1-position of the pyrrolidine ring is commonly protected by a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. This protection facilitates selective functionalization at other positions without interference from the amine group.

Introduction of the fluorine atom: The fluorine atom is introduced stereoselectively at the 4-position of the pyrrolidine ring. This is often achieved by fluorination of a hydroxyl precursor using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions to preserve stereochemistry.

Conversion of hydroxyl to cyano group: The 2-position hydroxyl or carbamoyl group is converted to a nitrile (cyano) group through dehydration or substitution reactions. Cyanuric chloride has been reported as a reagent facilitating this transformation in polar aprotic solvents like DMF at room temperature, yielding the cyano derivative with high efficiency (up to 91% yield).

Purification: After completion of the reaction, the product is typically extracted with organic solvents such as ethyl acetate, washed, dried, and purified by chromatographic techniques to isolate the pure this compound.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate | Organic solvent (e.g., DCM) | Room temp | >90 | Standard amine protection |

| Fluorination | DAST or similar fluorinating agents | Aprotic solvent (e.g., DCM) | 0 to room temp | 80-90 | Stereoselective fluorination at C-4 |

| Cyanation | Cyanuric chloride | DMF | Room temp, 20 min | 90-91 | Efficient conversion to nitrile at C-2 |

| Extraction and purification | EtOAc extraction, washing, drying, chromatography | Various | Ambient | - | Purification to isolate product |

This table summarizes the typical synthetic sequence and conditions reported in the literature.

Research Findings and Analytical Data

Stereochemical integrity: The stereochemistry at the 2S,4R positions is maintained throughout the synthesis, confirmed by NMR coupling constants and optical rotation measurements. For example, the fluorine at C-4 shows a characteristic large coupling constant (~51 Hz) in ^1H NMR, indicating successful and stereoselective fluorination.

Spectroscopic characterization: The compound exhibits characteristic ^1H NMR signals, including a broad doublet for the proton adjacent to fluorine, and a singlet for the tert-butyl group. Mass spectrometry (ESI) confirms the molecular ion peaks consistent with the expected molecular weight (m/z 251 [M+Na]^+ and 227 [M-H]^−).

Elemental analysis: Calculated and found values for C, H, N, and F content closely match, confirming the purity and correct composition of the synthesized compound.

Alternative and Industrial Methods

Industrial scale-up: Industrial synthesis may employ continuous flow reactors to optimize reaction times and yields, particularly for the fluorination and cyanation steps. Automated systems ensure consistent stereochemical control and product purity.

Alternative reagents: In some cases, alternative fluorinating agents or cyanide sources may be used to improve safety or cost-effectiveness. However, cyanuric chloride in DMF remains a preferred reagent for the cyanation step due to its high efficiency and mild conditions.

Summary Table of Preparation Methods

Q & A

Basic Research Question

- and NMR : Identify substituent patterns (e.g., tert-butyl singlet at ~1.4 ppm, cyano carbon at ~120 ppm).

- NMR : Confirm fluorination at C4 (δ ~ -180 to -200 ppm for axial fluorine in pyrrolidine) .

- IR Spectroscopy : Detect C≡N stretching (~2200 cm) and carbonyl (C=O) vibrations (~1700 cm) .

- HRMS : Validate molecular weight and isotopic patterns (e.g., M+1 for natural abundance) .

Advanced Application : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolidine ring .

How can computational methods aid in optimizing the synthetic pathway for this compound?

Advanced Research Question

- DFT Calculations : Predict transition states for stereocontrolling steps (e.g., fluorination or cyanation) to identify low-energy pathways .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics to optimize solvent selection (e.g., THF vs. DMF) .

- Retrosynthetic Analysis : Software like CASP or Synthia can propose alternative routes using available building blocks (e.g., tert-butyl-protected pyrrolidines) .

Validation : Cross-reference computational predictions with experimental yields and stereochemical outcomes to refine models .

What are the key differences in reactivity between this compound and its non-fluorinated analogs?

Advanced Research Question

The C4 fluorine atom increases ring rigidity due to its electronegativity and steric effects, altering:

- Nucleophilic Reactivity : The cyano group at C2 becomes less accessible to nucleophiles due to increased steric hindrance.

- Acid Stability : The tert-butyl carbamate is more resistant to acidic hydrolysis compared to non-fluorinated analogs, as fluorine withdraws electron density from the adjacent carbonyl .

Experimental Evidence : Compare hydrolysis rates under acidic conditions (e.g., HCl/THF) between fluorinated and non-fluorinated derivatives .

What strategies are effective for resolving enantiomeric impurities in the final product?

Advanced Research Question

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/IPA mobile phases .

- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) can selectively hydrolyze one enantiomer of a racemic intermediate .

- Crystallization-Induced Diastereomer Resolution : Convert the enantiomers into diastereomeric salts using chiral acids (e.g., tartaric acid) and recrystallize .

Quality Control : Validate enantiomeric excess (ee) via chiral HPLC with ≥99% purity thresholds for pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.